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Introduction
Aluminum is the most abundant metal in the earth's crust and is increasingly implicated in

various cellular processes and pathologies. Accurate detection and visualization of intracellular

aluminum are crucial for understanding its biological roles and toxicological effects.

Lumogallion [4-chloro-3-(2,4-dihydroxyphenylazo)-2-hydroxybenzene-1-sulphonic acid] is a

highly sensitive and specific fluorescent probe for aluminum.[1][2] Upon binding to Al³⁺ ions,

Lumogallion forms a stable 1:1 complex that emits a characteristic orange fluorescence,

enabling the visualization of intracellular aluminum distribution.[1][3] This application note

provides a detailed protocol for staining and imaging intracellular aluminum in cultured cells

using Lumogallion with confocal laser scanning microscopy.

Principle of Detection
Lumogallion is a fluorescent dye that exhibits a significant increase in fluorescence intensity

upon binding to aluminum.[1] The mechanism involves the formation of a stable complex

between the Lumogallion molecule and an aluminum ion. This complex can be excited by a

standard 488 nm or 500 nm laser line, and it emits a broad fluorescence signal with a peak

around 580-590 nm. This method allows for the sensitive and specific detection of aluminum

within cellular compartments. The specificity of Lumogallion for aluminum is a key advantage,

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1664157?utm_src=pdf-interest
https://www.benchchem.com/product/b1664157?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5088403/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4155332/
https://www.benchchem.com/product/b1664157?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5088403/
https://www.researchgate.net/figure/Effect-of-morin-and-lumogallion-concentrations-on-the-fluorescence-intensity-at-given-Al_fig2_51562055
https://www.benchchem.com/product/b1664157?utm_src=pdf-body
https://www.benchchem.com/product/b1664157?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5088403/
https://www.benchchem.com/product/b1664157?utm_src=pdf-body
https://www.benchchem.com/product/b1664157?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


with minimal interference from other biologically relevant ions at typical intracellular

concentrations.

Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of Lumogallion in

intracellular aluminum imaging, compiled from various studies.

Parameter Value Source(s)

Lumogallion Concentration 5 µM - 1 mM

Incubation Time 30 - 60 minutes

Excitation Wavelength (λex) ~490-500 nm

Emission Wavelength (λem) ~575-590 nm (peak)

Staining Buffer
0.1 M Acetate Buffer (pH 5.2)

or 50 mM PIPES (pH 7.4)

Limit of Detection Approximately 2 nM

Experimental Protocol
This protocol provides a step-by-step guide for staining cultured mammalian cells with

Lumogallion to visualize intracellular aluminum.

Materials
Lumogallion (Tokyo Chemical Industry or equivalent)

Dimethyl sulfoxide (DMSO) or 0.1 M Acetate Buffer (pH 5.2)

Cell culture medium (e.g., RPMI 1640)

Phosphate-buffered saline (PBS), pH 7.4

Paraformaldehyde (PFA), 4% in PBS for fixation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1664157?utm_src=pdf-body
https://www.benchchem.com/product/b1664157?utm_src=pdf-body
https://www.benchchem.com/product/b1664157?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PIPES buffer (50 mM, pH 7.4)

Nuclear counterstain (e.g., DAPI)

Antifade mounting medium (e.g., ProLong™ Gold)

Confocal laser scanning microscope with appropriate laser lines and detectors

Stock Solution Preparation
Lumogallion Stock Solution (10 mM): Prepare a 10 mM stock solution of Lumogallion in

DMSO. Store in the dark at -20°C.

Working Staining Solution (10 µM): On the day of the experiment, dilute the 10 mM

Lumogallion stock solution to a final concentration of 10 µM in 0.1 M acetate buffer (pH 5.2)

or 50 mM PIPES buffer (pH 7.4).

Cell Culture and Treatment
Seed cells on glass-bottom dishes or coverslips suitable for confocal microscopy and culture

until they reach the desired confluency.

Treat cells with the aluminum compound of interest at the desired concentration and for the

appropriate duration. Include an untreated control group.

Lumogallion Staining and Fixation
Live Cell Staining:

Remove the culture medium and wash the cells twice with warm PBS.

Add the 10 µM Lumogallion working solution to the cells and incubate for 60 minutes at

37°C in the dark.

Wash the cells twice with the staining buffer (acetate or PIPES buffer) for 15 minutes each.

Fixation:

After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
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Wash the cells three times with PBS.

Nuclear Counterstaining (Optional):

If desired, incubate the fixed cells with a DAPI solution (e.g., 1 µg/mL in PBS) for 5-10

minutes.

Wash the cells three times with PBS.

Mounting:

Mount the coverslips onto glass slides using an antifade mounting medium.

Confocal Microscopy and Image Acquisition
Allow the mounting medium to cure as per the manufacturer's instructions.

Image the samples using a confocal laser scanning microscope.

Imaging Parameters:

Excitation: Use a 488 nm or 505 nm laser line for Lumogallion.

Emission: Collect the emission signal between 520 nm and 650 nm, with a peak detection

around 580 nm.

DAPI (if used): Excite with a 405 nm laser and collect emission between 430-470 nm.

Pinhole: Set the pinhole to 1 Airy unit to ensure confocality and optimal resolution.

Detector Gain and Laser Power: Adjust to achieve a good signal-to-noise ratio while

avoiding saturation of the detector. Use the same settings for all experimental groups to

allow for comparison.

Acquire z-stacks to enable 3D reconstruction of intracellular aluminum distribution.

Experimental Workflow Diagram
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Cell Preparation

Staining Procedure

Imaging and Analysis

Seed and Culture Cells

Treat Cells with Aluminum Compound

Wash with PBS

Incubate with Lumogallion (10 µM, 60 min)

Wash with Staining Buffer

Fix with 4% PFA

Counterstain with DAPI (Optional)

Mount on Slides

Confocal Microscopy (Ex: 488nm, Em: 570-610nm)

Image Processing and Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1664157?utm_src=pdf-body-img
https://www.benchchem.com/product/b1664157?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. The Identification of Aluminum in Human Brain Tissue Using Lumogallion and
Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

2. Unequivocal identification of intracellular aluminium adjuvant in a monocytic THP-1 cell
line - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Note: Visualizing Intracellular Aluminum with
Lumogallion using Confocal Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664157#confocal-microscopy-protocol-for-
intracellular-aluminum-imaging-with-lumogallion]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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